An In-depth Technical Guide to (S)-2-[(isopropylthio)methyl]pyrrolidine: Synthesis, Properties, and Applications in Asymmetric Catalysis
An In-depth Technical Guide to (S)-2-[(isopropylthio)methyl]pyrrolidine: Synthesis, Properties, and Applications in Asymmetric Catalysis
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] The stereochemical information encoded in substituted pyrrolidines, often derived from the chiral pool such as L-proline, provides a powerful tool for controlling the three-dimensional architecture of molecules. This guide focuses on the synthesis, chemical properties, and potential applications of (S)-2-[(isopropylthio)methyl]pyrrolidine , a chiral thioether derivative with significant potential as a bidentate N,S-ligand in asymmetric catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor atom allows for effective coordination to various transition metals, making it a promising candidate for inducing high stereoselectivity in a range of chemical transformations.
Chemical and Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₇NS | - |
| Molecular Weight | 159.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar 2-substituted pyrrolidines. |
| Boiling Point | ~200-220 °C | Higher than (S)-2-methylpyrrolidine (97-99 °C) due to the larger thioether group.[3] |
| Density | ~0.95 - 1.05 g/mL | Similar to other pyrrolidine derivatives. |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, Toluene). Sparingly soluble in water. | Typical for small organic molecules with both polar (amine) and nonpolar (alkyl, thioether) groups. |
| pKa (conjugate acid) | ~10-11 | The basicity of the pyrrolidine nitrogen is expected to be similar to other 2-alkylpyrrolidines. |
| Optical Rotation [α]D | Expected to be non-zero | Chiral molecule. The sign and magnitude would require experimental determination. |
Synthesis of (S)-2-[(isopropylthio)methyl]pyrrolidine
A robust and stereospecific synthesis of (S)-2-[(isopropylthio)methyl]pyrrolidine can be achieved from the readily available chiral starting material, (S)-prolinol. The synthesis involves a two-step sequence: activation of the primary alcohol and subsequent nucleophilic substitution by isopropylthiolate.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of (S)-2-[(isopropylthio)methyl]pyrrolidine.
Experimental Protocol
Step 1: Synthesis of (S)-1-tert-butoxycarbonyl-2-(methanesulfonyloxymethyl)pyrrolidine
This initial step involves the protection of the pyrrolidine nitrogen and activation of the primary alcohol as a mesylate, a good leaving group. A tert-butoxycarbonyl (Boc) protecting group is commonly used for the amine.
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N-Protection (Optional but Recommended): To a solution of (S)-prolinol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.
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Mesylation: Dissolve the N-Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C under an inert atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed. Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of (S)-1-tert-butoxycarbonyl-2-[(isopropylthio)methyl]pyrrolidine
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Thiolate Formation and Substitution: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add isopropylthiol (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of the crude mesylate from Step 1 (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected thioether.
Step 3: Deprotection to (S)-2-[(isopropylthio)methyl]pyrrolidine
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Acidic Deprotection: Dissolve the Boc-protected thioether (1.0 eq) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.
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Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH of >12 with aqueous NaOH. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-[(isopropylthio)methyl]pyrrolidine.
Spectroscopic Characterization (Predicted)
The structural confirmation of the final product would rely on a combination of spectroscopic methods. Below are the predicted key signals:
¹H NMR (CDCl₃, 400 MHz):
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δ 3.0-3.5 ppm (m, 1H): CH proton of the isopropyl group.
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δ 2.8-3.2 ppm (m, 3H): CH₂ protons adjacent to the sulfur and the CH proton at C2 of the pyrrolidine ring.
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δ 2.5-2.9 ppm (m, 2H): CH₂ protons at C5 of the pyrrolidine ring.
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δ 1.5-2.0 ppm (m, 4H): CH₂ protons at C3 and C4 of the pyrrolidine ring.
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δ 1.2-1.4 ppm (d, 6H): Two CH₃ groups of the isopropyl moiety.
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δ ~1.5 ppm (br s, 1H): NH proton of the pyrrolidine.
¹³C NMR (CDCl₃, 100 MHz):
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δ ~60-65 ppm: C2 of the pyrrolidine ring.
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δ ~46-50 ppm: C5 of the pyrrolidine ring.
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δ ~35-40 ppm: CH₂ group adjacent to sulfur.
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δ ~30-35 ppm: CH of the isopropyl group.
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δ ~25-30 ppm: C3 and C4 of the pyrrolidine ring.
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δ ~23-25 ppm: CH₃ groups of the isopropyl moiety.
IR (neat, cm⁻¹):
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~3300-3400 (br): N-H stretch.
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2850-2960: C-H stretches (aliphatic).
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~1450: C-H bend.
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~600-800: C-S stretch.
Mass Spectrometry (EI):
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M⁺ at m/z = 159.
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Key fragmentation pattern: Loss of the isopropyl group, and cleavage of the C-S bond.
Applications in Asymmetric Catalysis
Chiral pyrrolidine derivatives containing both nitrogen and sulfur donor atoms are highly effective ligands in asymmetric catalysis, particularly in palladium-catalyzed reactions.[4] The distinct electronic properties of the hard nitrogen and soft sulfur atoms allow for strong and differential coordination to the metal center, creating a well-defined and rigid chiral environment around the active site.
(S)-2-[(isopropylthio)methyl]pyrrolidine is anticipated to be an excellent N,S-bidentate ligand for reactions such as the Tsuji-Trost allylic alkylation.
Proposed Catalytic Cycle in Asymmetric Allylic Alkylation
Caption: Generalized catalytic cycle for a Pd-catalyzed asymmetric allylic alkylation using a chiral ligand (L*).
In this cycle, the chiral ligand L*, representing (S)-2-[(isopropylthio)methyl]pyrrolidine, coordinates to the Pd(0) catalyst. Oxidative addition of the allylic substrate forms a chiral π-allyl-Pd(II) complex. The stereochemistry of the subsequent nucleophilic attack is directed by the chiral ligand, leading to the formation of an enantioenriched product and regeneration of the Pd(0) catalyst. The steric bulk of the isopropyl group and the defined geometry of the five-membered chelate ring are expected to provide excellent stereocontrol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-2-[(isopropylthio)methyl]pyrrolidine is not available, the following precautions should be taken based on the known hazards of similar pyrrolidine derivatives and thioethers:
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Health Hazards: Likely to be corrosive and may cause severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.
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Physical Hazards: May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
(S)-2-[(isopropylthio)methyl]pyrrolidine is a valuable chiral building block with significant potential in the field of asymmetric synthesis. Its straightforward preparation from (S)-prolinol makes it an accessible target for research laboratories. The unique combination of a stereogenic pyrrolidine backbone and an N,S-bidentate coordination motif positions it as a highly promising ligand for a variety of transition metal-catalyzed reactions, offering a powerful tool for the enantioselective synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Further experimental investigation into its catalytic activity is warranted and expected to confirm its utility in this important area of chemistry.
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